molecular formula C17H16N2O2S B2479703 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione CAS No. 865655-79-4

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione

Cat. No.: B2479703
CAS No.: 865655-79-4
M. Wt: 312.39
InChI Key: WVIYJGYAUZWYSO-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenyl isothiocyanate in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-20-15-9-8-12(10-16(15)21-2)14-11-19(17(22)18-14)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIYJGYAUZWYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325902
Record name 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865655-79-4
Record name 5-(3,4-dimethoxyphenyl)-3-phenyl-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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